molecular formula C28H33ClN4O2 B11036769 1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one

1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one

Cat. No.: B11036769
M. Wt: 493.0 g/mol
InChI Key: XLDINHBNKFACDP-UHFFFAOYSA-N
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Description

1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a quinoline moiety, and a pyrrolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the formation of the quinoline moiety, and finally, the introduction of the pyrrolidinone group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its activity against certain diseases or conditions.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H33ClN4O2

Molecular Weight

493.0 g/mol

IUPAC Name

1-[2-[4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2,2-dimethylquinolin-1-yl]-2-oxoethyl]pyrrolidin-2-one

InChI

InChI=1S/C28H33ClN4O2/c1-28(2)18-21(19-30-14-16-31(17-15-30)25-11-6-4-9-23(25)29)22-8-3-5-10-24(22)33(28)27(35)20-32-13-7-12-26(32)34/h3-6,8-11,18H,7,12-17,19-20H2,1-2H3

InChI Key

XLDINHBNKFACDP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)CN3CCCC3=O)CN4CCN(CC4)C5=CC=CC=C5Cl)C

Origin of Product

United States

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